Cipropride vs. Placebo: Prevention of Apomorphine-Induced Emesis in Humans
In a double-blind, placebo-controlled study in 8 adult volunteers, Cipropride demonstrated potent antiemetic activity against apomorphine-induced vomiting. While all 8 subjects receiving placebo experienced marked nausea and vomiting following apomorphine challenge (0.05 mg/kg s.c.), 8 out of 8 subjects pretreated with Cipropride (doses of 10-20 mg) experienced neither nausea nor vomiting [1]. This demonstrates a 100% response rate for preventing emesis under these experimental conditions.
| Evidence Dimension | Prevention of apomorphine-induced emesis in human volunteers |
|---|---|
| Target Compound Data | 100% (8/8 subjects) had no nausea or vomiting |
| Comparator Or Baseline | Placebo: 0% (0/8 subjects) had no nausea or vomiting |
| Quantified Difference | 100 percentage point difference in complete emesis prevention |
| Conditions | Double-blind study; 8 adult volunteers; apomorphine 0.05 mg/kg s.c. administered 3 hours after Cipropride or placebo |
Why This Matters
This data provides a clear baseline efficacy measure for Cipropride, establishing its potency as a centrally acting D2 antagonist in a human model, which is critical for researchers studying antiemetic mechanisms or for those requiring a reliable positive control in emesis studies.
- [1] Thebault, J. J., Coquelin, J. P., & Larribaud, J. (1981). Effect of cipropride on apomorphine induced vomiting model in man. *Therapie*, 36(5), 561-565. PMID: 7323995. View Source
